methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Description
This compound is a cyclopentane derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, with a methyl ester at the 1-position. Its stereochemistry (1S,3S,4S) is critical for its spatial arrangement and biological interactions. For example, describes a related carboxylic acid derivative, (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid (CAS 410090-37-8), which shares the Boc-protected amino group but lacks the methyl ester and hydroxyl group. This compound has a molecular weight of 229.27 g/mol, XLogP3 of 1.4, and hydrogen-bonding capacity (2 donors, 4 acceptors), properties likely shared with the target molecule .
Properties
IUPAC Name |
methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](C[C@@H]1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427439 | |
| Record name | ST50825989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-19-8 | |
| Record name | ST50825989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry and biological studies due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Molecular Structure
- IUPAC Name : methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.30 g/mol
Structural Representation
The compound features a cyclopentane ring with hydroxy and carbamate functional groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| Log P (octanol-water) | 1.25 |
The biological activity of methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in developing therapeutics targeting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways that regulate physiological responses.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of cyclopentane carboxylates exhibit significant antimicrobial properties against various bacterial strains. Methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate was found to be effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
- Anticancer Properties : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. Preliminary assays showed that methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate may enhance the cytotoxic effects of established chemotherapeutics.
- Neuroprotective Effects : In vitro studies have suggested that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease therapies.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| Methyl (3R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate | Moderate enzyme inhibition |
| Methyl (1S)-4-amino-3-hydroxy-cyclopentene-1-carboxylate | Higher cytotoxicity against cancer cells |
| Methyl (1R)-3-(Boc-amino)-4-hydroxycyclopentanecarboxylic acid | Significant antimicrobial activity |
Applications in Research
Methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals targeting specific enzymes or receptors. Its applications extend to:
- Medicinal Chemistry : Used in the development of new drugs targeting metabolic disorders.
- Synthetic Organic Chemistry : Acts as a building block for synthesizing complex natural products and bioactive compounds.
Comparison with Similar Compounds
Structural Analogues with Cyclopentane Backbones
(a) Methyl (1S,2S,3R,4R)-3-[(1R)-1-Acetamido-2-Ethylbutyl]-4-Carbamimidamido-2-Hydroxycyclopentanecarboxylate ( )
- Key Differences: Substitutions: Contains an acetamido-ethylbutyl side chain and a carbamimidamido group instead of the Boc-protected amino group. Stereochemistry: (1S,2S,3R,4R) vs. (1S,3S,4S) in the target compound. Functional Groups: Additional hydroxyl group at the 2-position and a methyl ester.
(b) Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride ( )
- Key Differences: Substitutions: Features a methylamino group instead of the Boc-protected amino group and lacks a hydroxyl group. Stereochemistry: Not explicitly stated but likely differs due to the absence of defined stereocenters.
- Implications: The methylamino group increases basicity, which could affect pharmacokinetics (e.g., membrane permeability) compared to the Boc-protected derivative .
(c) (1S,4S)-4-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopent-2-Ene-1-Carboxylic Acid ( )
- Key Differences :
- Backbone: Cyclopentene ring (unsaturated) vs. cyclopentane (saturated) in the target compound.
- Substituents: Isopropyl group at the 1-position and a carboxylic acid instead of a methyl ester.
- Implications : The unsaturated ring may reduce conformational flexibility, while the isopropyl group could enhance lipophilicity (higher XLogP3) .
Functional Group and Property Comparison
Table 1: Comparative Analysis of Key Features
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
